molecular formula C18H21NO4S B7096692 N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide

N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide

Cat. No.: B7096692
M. Wt: 347.4 g/mol
InChI Key: SJDBCHYEFWZTNK-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a cyclopentane ring, and a sulfonyl group

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-24(22,23)18(10-4-5-11-18)17(21)19-12-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-3,6-9,20H,4-5,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDBCHYEFWZTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCC1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine to form a Mannich base . This intermediate is then subjected to further reactions, such as sulfonylation and amidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction rates and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfonyl group can also interact with protein thiols, leading to the modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxynaphthalen-1-yl)methyl]-2-methylsulfonylcyclopentane-1-carboxamide
  • N-[(2-hydroxynaphthalen-1-yl)methyl]-1-ethylsulfonylcyclopentane-1-carboxamide
  • N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclohexane-1-carboxamide

Uniqueness

N-[(2-hydroxynaphthalen-1-yl)methyl]-1-methylsulfonylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and materials science .

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